

PC945 chemical structure and properties

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Compound of Interest

Compound Name: *Opelconazole*

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An In-depth Technical Guide to PC945 (**Opelconazole**)

Introduction

PC945, also known as **Opelconazole**, is a novel, potent, and long-acting triazole antifungal agent specifically designed for inhaled administration to treat and prevent respiratory fungal infections, particularly those caused by *Aspergillus* species.^{[1][2][3][4][5][6]} Developed to maximize drug concentrations at the site of infection in the lungs while minimizing systemic exposure, PC945 offers a promising approach to improve efficacy and reduce the potential for adverse side effects and drug-drug interactions commonly associated with systemically delivered azoles.^{[1][7][8][9][10]} This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and preclinical and clinical data.

Chemical Structure and Properties

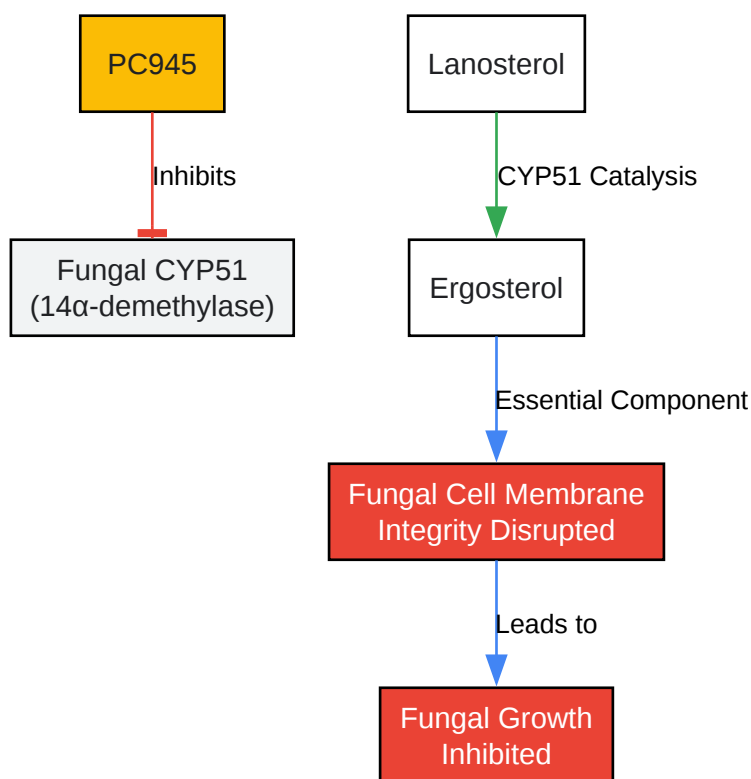
PC945 is a synthetic triazole with the chemical formula 4-[4-(4-((3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide.^{[1][2][11]} Its structure has been optimized for inhaled delivery and prolonged lung residency.^[12]

Property	Value	Reference
IUPAC Name	4-[4-[4-[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide	[13]
Molecular Formula	C ₃₈ H ₃₇ F ₃ N ₆ O ₃	[13][14][15]
Molecular Weight	682.73 g/mol	[13][14]
CAS Number	1931946-73-4	[14][15]
SMILES Code	<chem>Cc1cc(ccc1OC[C@@H]1CO--INVALID-LINK--(C1)c1ccc(F)cc1F)N1CCN(CC1)c1ccc(cc1)C(=O)Nc1ccc(F)c1</chem>	[14]
Solubility	Soluble in DMSO (≥ 60 mg/mL)	[15][16]

Pharmacology

Mechanism of Action

Like other triazole antifungals, PC945's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] PC945 is a potent, tightly binding inhibitor of the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (encoded by CYP51A and CYP51B in *Aspergillus fumigatus*).[1][2][11][15][17][18] By inhibiting this enzyme, PC945 prevents the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][10]



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Caption: Mechanism of action of PC945 via CYP51 inhibition.

In Vitro Activity

PC945 demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including azole-susceptible and azole-resistant strains of *Aspergillus* and various *Candida* species.^{[1][2][17][18]}

Table 1: In Vitro Inhibitory Activity of PC945 against *Aspergillus fumigatus*

Parameter	PC945	Voriconazole	Posaconazole	Reference
CYP51A IC ₅₀ (μM)	0.23	-	-	[2] [11] [15] [16] [17] [18]
CYP51B IC ₅₀ (μM)	0.22	-	-	[2] [11] [15] [16] [17] [18]
Ergosterol Synthesis IC ₅₀ (μM)	0.0069	0.19	0.017	[11]
Geometric Mean MIC (μg/mL)	0.17	-	-	[1] [10]
MIC ₅₀ (μg/mL)	0.125	-	-	[1] [10]
MIC ₉₀ (μg/mL)	1.0	-	-	[1] [10]

Table 2: In Vitro Activity of PC945 against Candida Species

Species	PC945 Geometric Mean MIC (μg/mL)	Voriconazole Geometric Mean MIC (μg/mL)	Posaconazole Geometric Mean MIC (μg/mL)	Reference
C. albicans	0.017	-	-	[12]
C. tropicalis	0.063	-	-	[12]
C. parapsilosis	0.017	-	-	[12]
C. glabrata	0.12	-	-	[12]
C. auris	0.058	7.4-fold higher	1.5-fold higher	[1]
All Candida spp.	0.027	≤0.016	0.097	[12]

In Vivo Activity

In vivo studies in temporarily neutropenic, immunocompromised mice with intranasal *A. fumigatus* infection demonstrated the superior potency of PC945 when administered topically compared to other azoles.

Table 3: In Vivo Efficacy in Murine Model of Pulmonary Aspergillosis

Treatment Group	Dose (μ g/mouse)	Survival Rate at Day 7	Reference
PC945	0.56	50%	[2][4][17][18]
Posaconazole	14	44%	[2][4][17][18]

In a *Candida albicans* lung infection model, intranasally dosed PC945 was 7 to 25-fold more potent than voriconazole in improving survival and reducing fungal load.[12] A key finding from preclinical studies is that the antifungal effects of PC945 accumulate upon repeat dosing.[1][12][19]

Pharmacokinetics and Pharmacodynamics

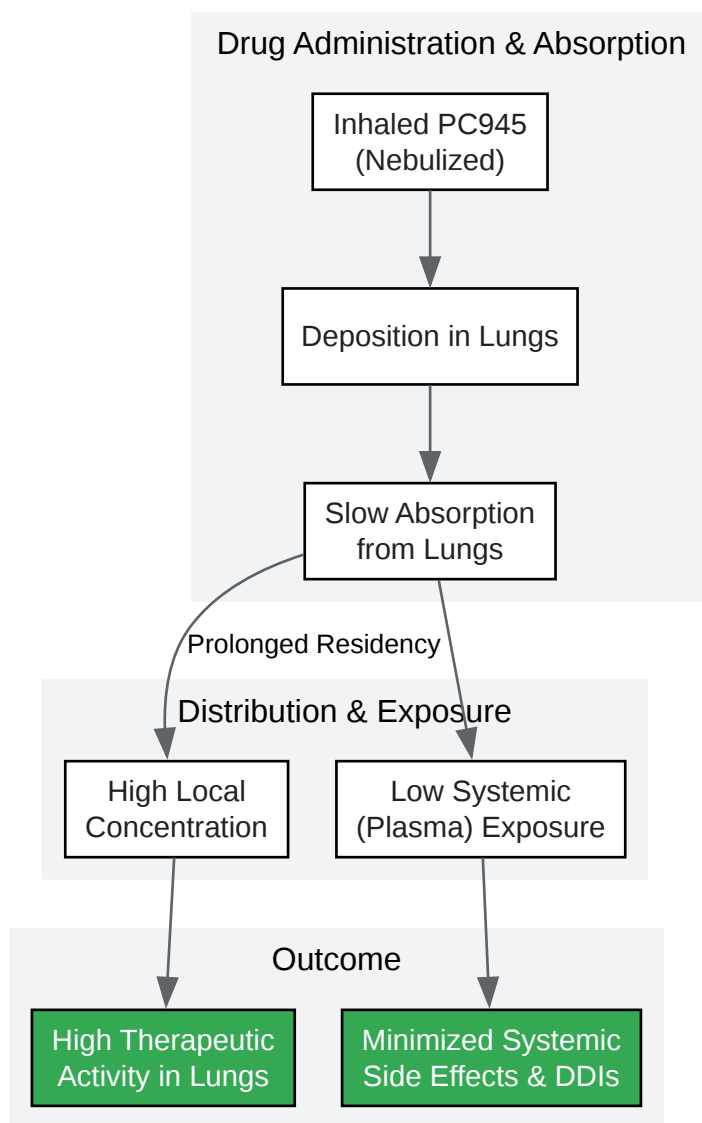
The pharmacokinetic profile of PC945 is characterized by high and sustained concentrations in the lungs with very low systemic exposure, which is ideal for an inhaled therapy.[1][7][9]

Table 4: Pharmacokinetic Parameters of Inhaled PC945 (5 mg single dose)

Subject Group	Geometric Mean C_{max} (pg/mL)	Median t_{max} (hours)	Reference
Healthy Subjects	322	4-5	[7][20]
Subjects with Mild Asthma	335	4-5	[7][20]

- Following a single dose, PC945 lung concentrations were over 2000-fold higher than in plasma in nonclinical models.[1][7][9][20]
- After 7 days of once-daily 5 mg doses in healthy subjects, the plasma C_{max} was 951 pg/mL (0.0016 μ M), indicating some accumulation but remaining at very low levels.[7][21]

- This profile limits the potential for systemic toxicity and drug-drug interactions. PC945 was found to only inhibit CYP3A4/5, with IC_{50} values of 1.33 μ M for testosterone and 0.085 μ M for midazolam.[7][10][20] Given the low systemic plasma concentrations observed, the risk of clinically significant interactions is low.[7]



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Caption: Pharmacokinetic workflow of inhaled PC945.

Experimental Protocols

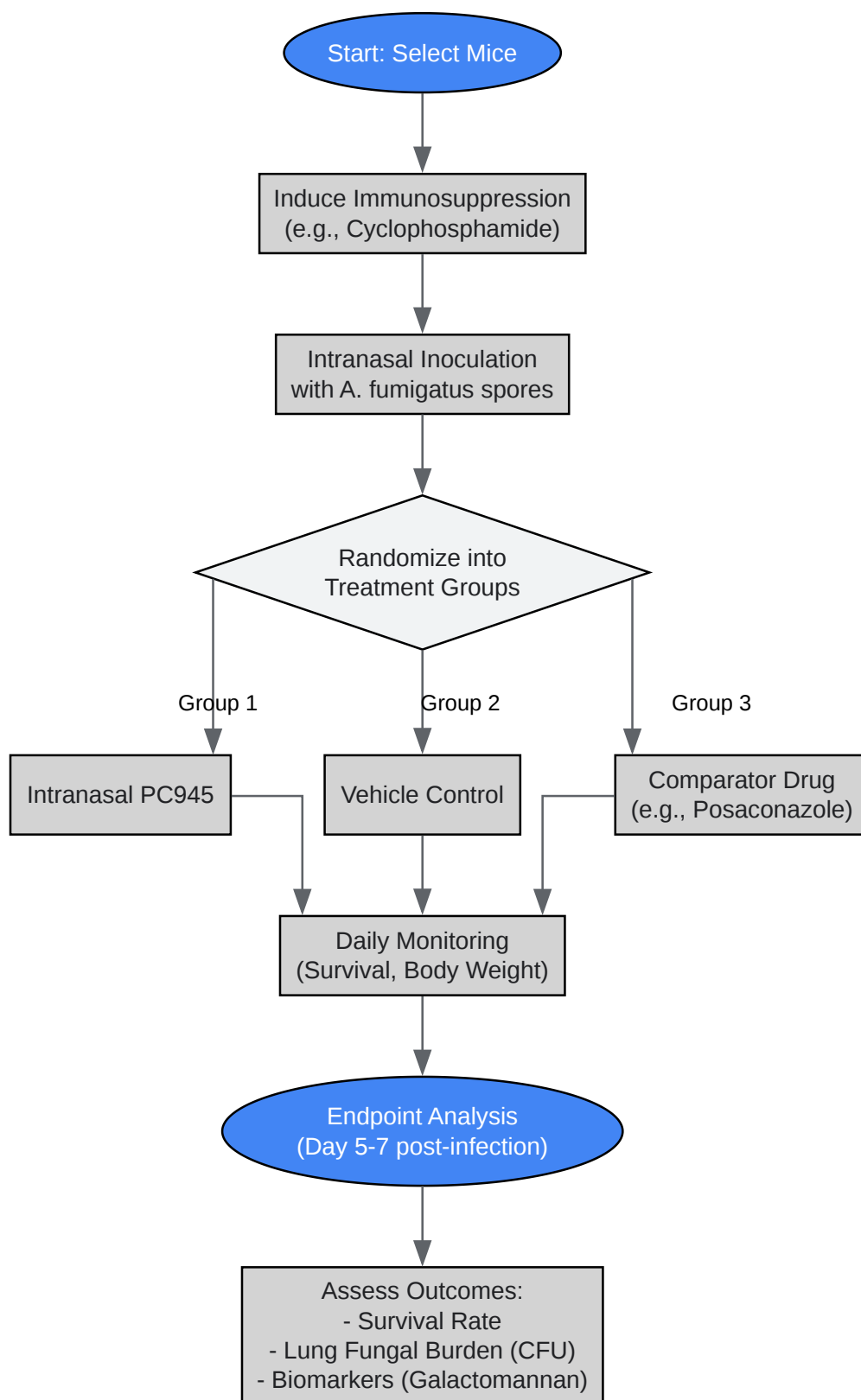
In Vitro Antifungal Susceptibility Testing (EUCAST Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of PC945 against fungal isolates.

- **Inoculum Preparation:** Fungal isolates are cultured on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a standard concentration (e.g., $0.5\text{--}2.5 \times 10^5$ CFU/mL) using a spectrophotometer.
- **Drug Dilution:** PC945 is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
- **Inoculation:** Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
- **Incubation:** Plates are incubated at 35-37°C for 24-48 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of PC945 that causes a significant reduction (typically $\geq 90\%$ for *Aspergillus*) in fungal growth compared to the drug-free control.[\[1\]](#)[\[10\]](#) Growth can be assessed visually or by spectrophotometric reading.[\[2\]](#)

In Vivo Murine Model of Pulmonary Aspergillosis

This workflow is used to evaluate the efficacy of PC945 in a live animal model of lung infection.
[\[1\]](#)[\[2\]](#)[\[17\]](#)



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Caption: Experimental workflow for the in vivo murine aspergillosis model.

- Animal Model: Mice (e.g., BALB/c) are used.
- Immunosuppression: To establish infection, mice are rendered temporarily neutropenic using immunosuppressive agents like cyclophosphamide and/or corticosteroids.[1]
- Infection: Mice are lightly anesthetized and intranasally inoculated with a suspension of *A. fumigatus* conidia.[2]
- Treatment: Treatment with intranasally administered PC945, a vehicle control, or a comparator drug begins shortly before or after infection and continues daily for a defined period (e.g., 5-7 days).[2][12]
- Monitoring and Endpoints: Animals are monitored daily for survival. At the end of the study, endpoints such as lung fungal burden (determined by plating homogenized lung tissue for colony-forming units, CFUs) and inflammatory biomarkers in bronchoalveolar lavage (BAL) fluid are assessed.[12][22]

Clinical Development and Safety

PC945 has been evaluated in clinical trials and found to be well-tolerated in both healthy volunteers and subjects with mild asthma.[7][8][9] Treatment-emergent adverse events were generally mild to moderate, and no clinically significant changes in lung function were observed.[7][9] The favorable safety profile and high lung deposition make it a strong candidate for treating invasive pulmonary aspergillosis. A Phase 3 clinical trial (OPERA-T Study) is underway to assess the safety and efficacy of nebulized PC945 as an add-on to systemic antifungal therapy for patients with refractory invasive pulmonary aspergillosis.[8][23][24]

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